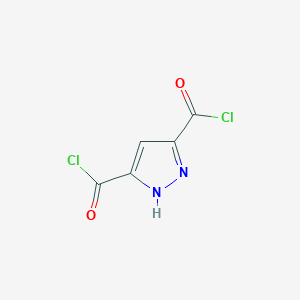
1H-Pyrazole-3,5-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3,5-dicarbonyl dichloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,5-dicarbonyl dichloride can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This reaction typically requires a catalyst, such as iodine, and is carried out under mild conditions . Another method involves the reaction of pyrazole derivatives with thionyl chloride, which converts the carboxylic acid groups into acyl chlorides .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3,5-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The compound can be oxidized to form pyrazole-3,5-dicarboxylic acid or reduced to yield pyrazole derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through substitution reactions.
Pyrazole-3,5-dicarboxylic acid: Formed through oxidation reactions.
Reduced Pyrazole Derivatives: Formed through reduction reactions.
Scientific Research Applications
1H-Pyrazole-3,5-dicarbonyl dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3,5-dicarbonyl dichloride involves its reactivity with nucleophiles and electrophiles. The acyl chloride groups are highly reactive, allowing the compound to form covalent bonds with various nucleophiles, leading to the formation of amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with .
Comparison with Similar Compounds
1H-Pyrazole-3,5-dicarboxylic acid: A related compound with carboxylic acid groups instead of acyl chlorides.
1-Benzyl-1H-Pyrazole-3,5-dicarbonyl dichloride: A derivative with a benzyl group attached to the pyrazole ring.
Uniqueness: 1H-Pyrazole-3,5-dicarbonyl dichloride is unique due to its high reactivity and versatility in forming various derivatives. Its acyl chloride groups make it a valuable intermediate for synthesizing a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers .
Properties
CAS No. |
74621-40-2 |
|---|---|
Molecular Formula |
C5H2Cl2N2O2 |
Molecular Weight |
192.98 g/mol |
IUPAC Name |
1H-pyrazole-3,5-dicarbonyl chloride |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-4(10)2-1-3(5(7)11)9-8-2/h1H,(H,8,9) |
InChI Key |
WMMMGSYFLSOOIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















